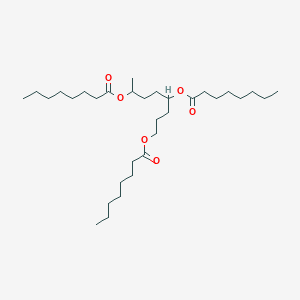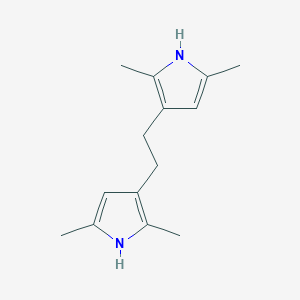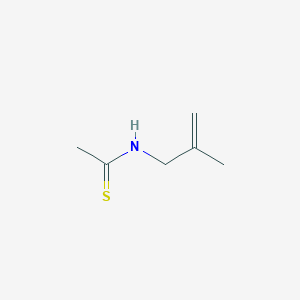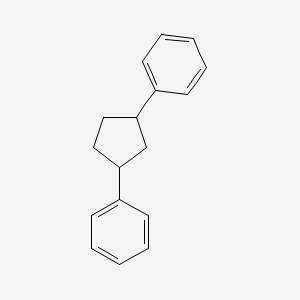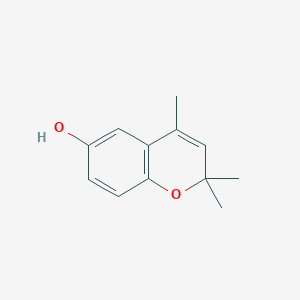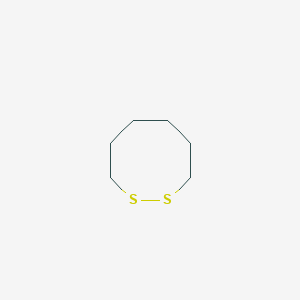
1,2-Dithiocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dithiocane is an organosulfur compound with the molecular formula C6H12S2. It is a heterocyclic compound containing a sulfur-sulfur bond within an eight-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dithiocane can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloroethane with sodium sulfide in the presence of a suitable solvent. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .
Another method involves the ring-opening polymerization of cyclic disulfides, such as thioctic acid, under specific conditions. This method allows for the controlled synthesis of this compound and its derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial for efficient industrial production .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dithiocane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur-sulfur bond and the eight-membered ring structure .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions involving this compound can be carried out using reagents such as sodium hydride or sodium methoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives. The specific products depend on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2-Dithiocane has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of complex molecules.
Biology: In biological research, this compound derivatives have been studied for their potential antioxidant properties.
Medicine: In medicine, this compound derivatives are being explored for their potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dithiocane involves its ability to undergo reversible ring-opening reactions. This property is attributed to the dynamic covalent nature of the sulfur-sulfur bond. The ring-opening reaction allows this compound to form disulfide-containing chains, which exhibit self-healing and reconfigurable properties .
In biological systems, this compound derivatives can interact with molecular targets such as enzymes and proteins. These interactions can modulate cellular pathways and exert antioxidant, anti-inflammatory, and anticancer effects .
Comparación Con Compuestos Similares
1,2-Dithiocane can be compared with other similar compounds, such as 1,2-Dithiolane and 1,3-Dithiolane:
1,2-Dithiolane: This compound has a five-membered ring structure with adjacent sulfur atoms.
1,3-Dithiolane: This compound has a five-membered ring structure with sulfur atoms at the 1 and 3 positions.
The uniqueness of this compound lies in its eight-membered ring structure, which imparts distinct chemical and physical properties. Its ability to undergo reversible polymerization and form self-healing materials sets it apart from other similar compounds .
Propiedades
Número CAS |
6008-69-1 |
|---|---|
Fórmula molecular |
C6H12S2 |
Peso molecular |
148.3 g/mol |
Nombre IUPAC |
dithiocane |
InChI |
InChI=1S/C6H12S2/c1-2-4-6-8-7-5-3-1/h1-6H2 |
Clave InChI |
LMBQHCNXCQCXGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCSSCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


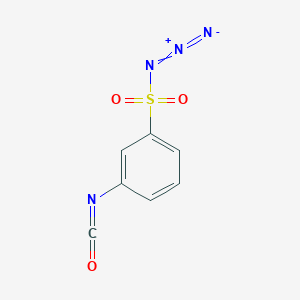
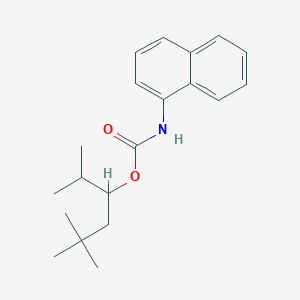
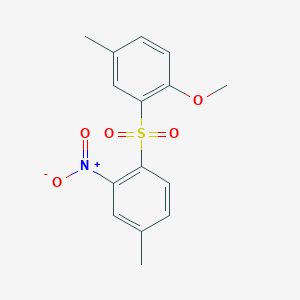
![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro-](/img/structure/B14727145.png)

![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
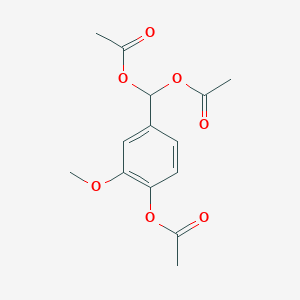
![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol](/img/structure/B14727158.png)

